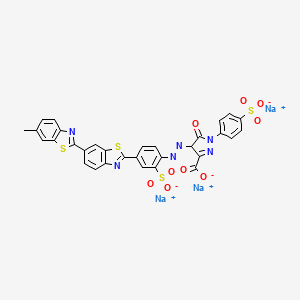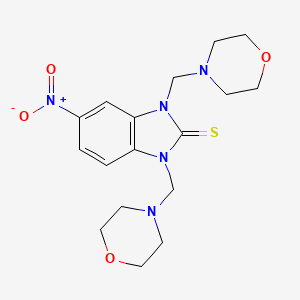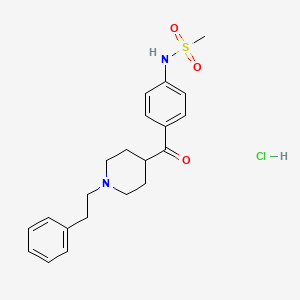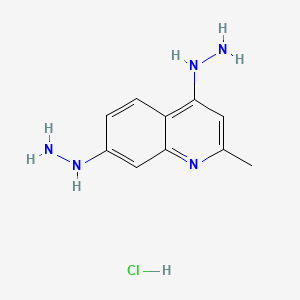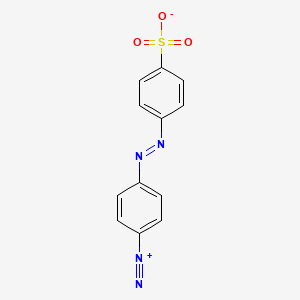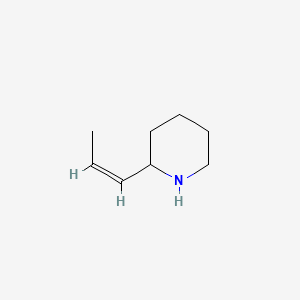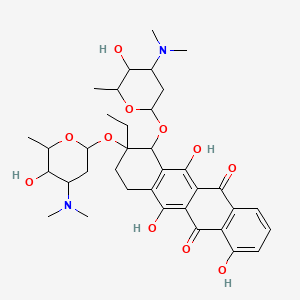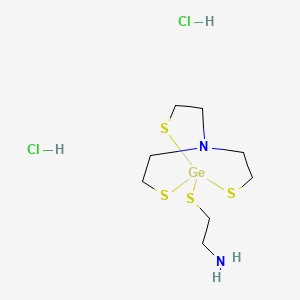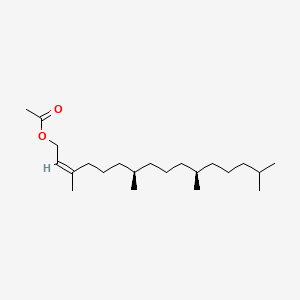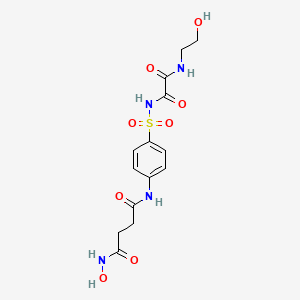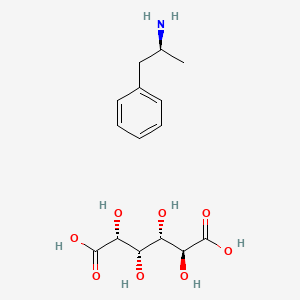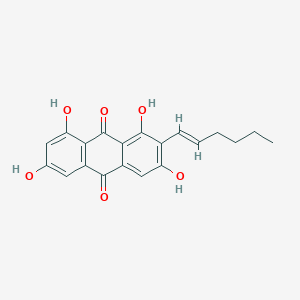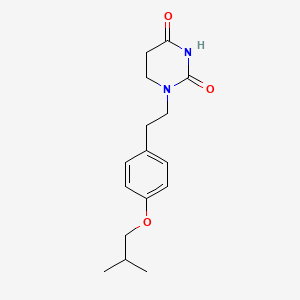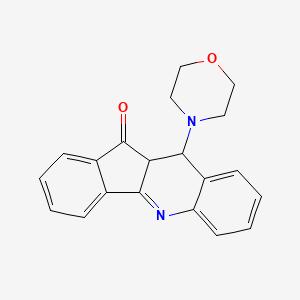
10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indenoquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the morpholinyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis could be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indenoquinolines: Compounds with similar core structures but different substituents.
Morpholinyl Derivatives: Compounds containing the morpholinyl group attached to different core structures.
Uniqueness
10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of the indenoquinoline core and the morpholinyl substituent, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
88389-55-3 |
|---|---|
Formule moléculaire |
C20H18N2O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
10-morpholin-4-yl-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C20H18N2O2/c23-20-14-6-2-1-5-13(14)18-17(20)19(22-9-11-24-12-10-22)15-7-3-4-8-16(15)21-18/h1-8,17,19H,9-12H2 |
Clé InChI |
HXOMVVUPMXRASG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



